molecular formula C13H21NO4 B13457494 3-[(Tert-butoxy)carbonyl]-3-azabicyclo[5.1.0]octane-1-carboxylic acid

3-[(Tert-butoxy)carbonyl]-3-azabicyclo[5.1.0]octane-1-carboxylic acid

Cat. No.: B13457494
M. Wt: 255.31 g/mol
InChI Key: IXSXGCYECFJHSJ-UHFFFAOYSA-N
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Description

3-[(Tert-butoxy)carbonyl]-3-azabicyclo[510]octane-1-carboxylic acid is a bicyclic compound that features a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Tert-butoxy)carbonyl]-3-azabicyclo[5.1.0]octane-1-carboxylic acid typically involves the following steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a series of cyclization reactions starting from appropriate precursors.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO3).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(Tert-butoxy)carbonyl]-3-azabicyclo[5.1.0]octane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or alcohols can replace the Boc group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

3-[(Tert-butoxy)carbonyl]-3-azabicyclo[5.1.0]octane-1-carboxylic acid has

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[5.1.0]octane-1-carboxylic acid

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-6-4-5-9-7-13(9,8-14)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)

InChI Key

IXSXGCYECFJHSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2CC2(C1)C(=O)O

Origin of Product

United States

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